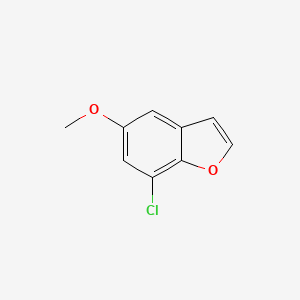

7-Chloro-5-methoxybenzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClO2 |

|---|---|

Molecular Weight |

182.60 g/mol |

IUPAC Name |

7-chloro-5-methoxy-1-benzofuran |

InChI |

InChI=1S/C9H7ClO2/c1-11-7-4-6-2-3-12-9(6)8(10)5-7/h2-5H,1H3 |

InChI Key |

XAHWYXUSYMFXDB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CO2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 7 Chloro 5 Methoxybenzofuran and Its Derivatives

Direct Synthesis Approaches for the 7-Chloro-5-methoxybenzofuran Core Structure

Direct synthesis focuses on forming the fused furan (B31954) ring onto a benzene (B151609) precursor that already contains the requisite chloro and methoxy (B1213986) substituents in the correct orientation.

The direct chlorination of 5-methoxybenzofuran (B76594) to regioselectively produce this compound presents significant challenges. The directing effects of the furan oxygen and the methoxy group on the benzene ring typically guide electrophilic substitution to other positions (C2, C4, and C6). Therefore, this method is likely to produce a mixture of isomers, making it an inefficient route for obtaining the pure 7-chloro product without complex separation procedures. More targeted, multi-step cyclization approaches are generally preferred to ensure the correct placement of the chlorine atom.

Cyclisation reactions represent a more controlled and common approach to synthesizing substituted benzofurans. These methods involve constructing the furan ring from a suitably substituted phenolic precursor. For this compound, a logical starting material is 3-chloro-5-methoxyphenol (B1581831). uni.lu This precursor can undergo reaction with various C2 synthons to form the furan ring.

A plausible mechanism involves the O-alkylation of the phenol (B47542) with an α-halo ketone or ester, followed by an intramolecular cyclization and dehydration to form the benzofuran (B130515) ring. researchgate.net For example, reaction of 3-chloro-5-methoxyphenol with ethyl chloroacetate (B1199739) would form an ether intermediate, which can then be cyclized under basic or acidic conditions to build the furanone, followed by reduction and dehydration to yield the benzofuran core. Another well-established method is the reaction of a salicylaldehyde (B1680747) derivative with an appropriate ester in the presence of a base, which proceeds via intramolecular cyclization to yield the benzofuran. researchgate.net

| Precursor 1 | Precursor 2 | Reaction Type | Product |

| 3-Chloro-5-methoxyphenol | Ethyl chloroacetate | O-alkylation & Cyclisation | This compound-2(3H)-one |

| 2-Hydroxy-3-chloro-5-methoxybenzaldehyde | Diethyl bromomalonate | Condensation & Cyclisation | Ethyl this compound-2-carboxylate |

| 2-Iodo-3-chloro-5-methoxyphenol | Terminal Alkyne (e.g., Phenylacetylene) | Sonogashira Coupling & Cyclisation | 2-Aryl-7-chloro-5-methoxybenzofuran |

Transition-metal catalysis, particularly with palladium, offers powerful tools for constructing benzofuran rings with high efficiency and selectivity. nih.gov These reactions often create carbon-carbon and carbon-oxygen bonds in a single pot.

A prominent palladium-catalyzed method is the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization (heteroannulation). nih.gov To synthesize the target molecule, this would involve a precursor such as 2-iodo-3-chloro-5-methoxyphenol, which upon coupling with an alkyne and subsequent cyclization would yield a 2-substituted-7-chloro-5-methoxybenzofuran. nih.gov Another approach is the intramolecular Heck-type cyclization of a vinyl or allyl ether derived from a substituted phenol. organic-chemistry.org

Platinum catalysts are also employed in heterocyclization reactions, though less commonly for benzofurans than palladium. Platinum-catalyzed cycloisomerization of hydroxylated enynes (a molecule containing both a double and a triple bond) can lead to complex cyclic structures. escholarship.orgnih.gov A suitably designed enyne precursor derived from 3-chloro-5-methoxyphenol could potentially be cyclized to form the desired benzofuran ring.

| Catalyst System | Reaction Type | Precursor Type | Reference |

| Pd(OAc)₂, PPh₃, CuI | Sonogashira Coupling / Cyclisation | o-Iodophenol and terminal alkyne | nih.gov |

| Pd(OAc)₂, Ligand (e.g., TFP) | Heck-type Domino Cyclisation | o-Iodoaniline derivative (analogous) | organic-chemistry.org |

| PtCl₂ | Cycloisomerisation | Hydroxylated Enyne | nih.gov |

| Pd(0) | Domino Heck Alkynylation/Cyclisation | o-Iodophenol and terminal alkyne | nih.gov |

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. By directly heating the reaction mixture through dielectric heating, microwaves can dramatically reduce reaction times from hours to minutes and often improve product yields by minimizing the formation of byproducts. scispace.com

Many of the traditional cyclization and palladium-catalyzed reactions used for benzofuran synthesis can be adapted for microwave conditions. For instance, the condensation of salicylaldehydes with chloroacetic esters or the intramolecular Wittig process to form the benzofuran ring can be significantly enhanced. acs.org Reports show that microwave-assisted domino reactions, such as Heck cyclization followed by Sonogashira coupling, can produce substituted dihydrobenzofurans in excellent yields in a short time. rsc.org The synthesis of 2,3-disubstituted benzofurans from 2-iodophenols and terminal acetylenes is also efficiently achieved using microwave irradiation, which shortens reaction times and reduces side products. nih.gov

| Reaction Type | Conventional Heating Time | Microwave Heating Time | Advantage |

| Condensation of 2-aminobenzothiazole (B30445) and 2-(2-bromoacetyl)benzofuran | 5 hours | 5-7 minutes | Drastic reduction in time, increased yield |

| Cyclization of 2-(bromomethyl)phenol (B1590775) derivative | Several hours | 15-60 minutes | Faster reaction, cleaner product |

| Sonogashira Coupling / Cyclisation | 12-24 hours | 10-30 minutes | Improved efficiency and reduced byproducts |

Derivatization Strategies for Structural Modification

Once the this compound core is synthesized, it can be further modified to create a library of related compounds. This derivatization is crucial for exploring structure-activity relationships in medicinal chemistry.

The reactivity of the this compound ring towards further substitution is governed by the directing effects of the existing substituents. The methoxy group is an activating, ortho-para director, while the chlorine atom is a deactivating, ortho-para director. The fused furan ring also influences reactivity.

Electrophilic aromatic substitution would be the primary method for introducing new functional groups onto the benzene portion of the molecule. Based on the combined directing effects, new electrophiles are most likely to add at the C4 or C6 positions.

Halogenation: Further halogenation, for instance, bromination using N-Bromosuccinimide (NBS), could introduce a bromine atom, likely at the C4 position.

Nitration: Reaction with nitric acid and sulfuric acid would likely introduce a nitro group (–NO₂) at the C4 position.

Friedel-Crafts Acylation/Alkylation: Using an acyl chloride or alkyl halide with a Lewis acid catalyst (e.g., AlCl₃) could introduce acyl or alkyl groups, again predicted to favor the C4 position.

Reactions on the Furan Ring: The furan part of the molecule can also undergo reactions. For example, the C2 position is often susceptible to metallation followed by quenching with an electrophile, allowing for the introduction of a wide variety of substituents.

| Reaction Type | Reagent | Potential Product |

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-7-chloro-5-methoxybenzofuran |

| Nitration | HNO₃ / H₂SO₄ | 7-Chloro-5-methoxy-4-nitrobenzofuran |

| Friedel-Crafts Acylation | Acetyl Chloride / AlCl₃ | 1-(this compound-4-yl)ethanone |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | This compound-2-carbaldehyde |

Introduction of Heterocyclic Moieties (e.g., Oxadiazoles, Pyrazoles, Triazoles)

The incorporation of heterocyclic rings, such as oxadiazoles, pyrazoles, and triazoles, onto the this compound scaffold is a common strategy to enhance its biological and chemical properties. These additions are typically achieved through multi-step synthetic sequences starting from a key intermediate derived from this compound.

Oxadiazoles:

The synthesis of oxadiazole derivatives often begins with the preparation of a carbohydrazide (B1668358) intermediate. For instance, 7-methoxy-benzofuran-2-carboxylic acid ethyl ester can be reacted with hydrazine (B178648) hydrate (B1144303) to form 7-methoxy-benzofuran-2-carboxylic acid hydrazide. derpharmachemica.com This hydrazide can then undergo cyclization reactions to form the oxadiazole ring. One method involves reacting the hydrazide with acetic anhydride (B1165640) to yield an acetyl derivative, which is then cyclized using phosphorus oxychloride (POCl3) to produce a 2-methyl-5-(7-methoxy-benzofuran-2-yl)- Current time information in Bangalore, IN.nih.govevitachem.comoxadiazole. derpharmachemica.com Alternatively, direct cyclization of the hydrazide with ethyl chloroformate in methanol (B129727) can yield a 2-chloro-5-(7-methoxy-benzofuran-2-yl)- Current time information in Bangalore, IN.nih.govevitachem.comoxadiazole. derpharmachemica.com Another approach involves the synthesis of 5-(5-bromo-7-methoxybenzofuran-2-yl)-3H- Current time information in Bangalore, IN.nih.govevitachem.comoxadiazole-2-thione derivatives. evitachem.com The diverse biological activities of 1,3,4-oxadiazole (B1194373) derivatives, including antibacterial, anti-inflammatory, and antifungal properties, drive the interest in these synthetic routes. researchgate.net

Pyrazoles:

Pyrazole (B372694) moieties can be introduced by condensing the 7-methoxy-benzofuran-2-carboxylic acid hydrazide with various diketones. For example, refluxing the hydrazide with acetylacetone, benzoylacetone, or ethyl acetoacetate (B1235776) in the presence of a catalytic amount of acetic acid leads to the formation of the corresponding pyrazole derivatives. derpharmachemica.com Research has also focused on the synthesis of 1H-benzofuro[3,2-c]pyrazole derivatives from 6-methoxybenzofuran-3(2H)-one. nih.govresearchgate.net These synthetic efforts are motivated by the significant antimicrobial and antitumor activities observed in some 3-substituted-5-(benzofuran-2-yl)-pyrazole derivatives. derpharmachemica.comnih.gov

Triazoles:

The synthesis of triazole-containing benzofuran derivatives often involves the reaction of the carbohydrazide intermediate with an appropriate reagent to form the triazole ring. One method involves reacting substituted benzofuran-2-carbohydrazides with phenyl isothiocyanate, followed by refluxing in a basic medium to furnish the triazole. nih.gov Another approach is the cyclization of the hydrazide with a substituted benzaldehyde (B42025) in the presence of ammonium (B1175870) acetate (B1210297) in acetic acid to form 3-(7-methoxybenzofuran-2-yl)-5-aryl-4H- derpharmachemica.comCurrent time information in Bangalore, IN.evitachem.comtriazoles. researchgate.net These synthetic strategies are of interest due to the wide range of pharmacological activities associated with triazole compounds. sci-hub.se

Table 1: Synthesis of Heterocyclic Derivatives of 7-Methoxybenzofuran (B1297906)

| Heterocycle | Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|---|

| Oxadiazole | 7-methoxy-benzofuran-2-carboxylic acid hydrazide | Acetic anhydride, POCl3 | 2-(7-methoxy-benzofuran-2-yl)-5-methyl- Current time information in Bangalore, IN.nih.govevitachem.comoxadiazole | derpharmachemica.com |

| Oxadiazole | 7-methoxy-benzofuran-2-carboxylic acid hydrazide | Ethyl chloroformate | 2-chloro-5-(7-methoxy-benzofuran-2-yl)- Current time information in Bangalore, IN.nih.govevitachem.comoxadiazole | derpharmachemica.com |

| Pyrazole | 7-methoxy-benzofuran-2-carboxylic acid hydrazide | Acetylacetone, Acetic acid | 3,5-dimethyl-1-(7-methoxy-benzofuran-2-carbonyl)-1H-pyrazole | derpharmachemica.com |

| Pyrazole | 6-methoxybenzofuran-3(2H)-one | LiHMDS, Phenyl isothiocyanate, Hydrazine monohydrate | 1H-benzofuro[3,2-c]pyrazole derivatives | nih.govresearchgate.net |

| Triazole | Substituted benzofuran-2-carbohydrazides | Phenyl isothiocyanate, Basic medium | Substituted benzofuran-based triazoles | nih.gov |

| Triazole | 7-methoxy-benzofuran-2-carboxylic acid hydrazide | Substituted benzaldehyde, Ammonium acetate, Acetic acid | 3-(7-methoxybenzofuran-2-yl)-5-aryl-4H- derpharmachemica.comCurrent time information in Bangalore, IN.evitachem.comtriazole | researchgate.net |

Substitution at Aromatic and Furan Ring Positions

Modifying the aromatic and furan rings of this compound through substitution reactions is a key strategy for fine-tuning its properties. The nature and position of substituents can significantly influence the molecule's reactivity and biological activity.

Aromatic Ring Substitution:

Furan Ring Substitution:

The furan ring of benzofuran can also be a site for substitution. Electrophilic substitution can occur, although the reactivity is influenced by the substituents on the benzene ring. escholarship.org For example, formylation of a 2,3,5-substituted benzofuran derivative using n-BuLi and N-formylpiperidine introduces a formyl group at the 3-position of the furan ring. rsc.org The reactivity of the furan ring can also be exploited in cyclization reactions to construct the benzofuran core itself. iastate.edu The chlorine atom at the 3-position of 3-chloro-5-methoxybenzofuran (B1626081) can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups at this position. smolecule.com

Table 2: Substitution Reactions on the Benzofuran Scaffold

| Ring | Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|

| Aromatic | Electrophilic Bromination | Bromine, Acetic acid | Introduction of a bromine atom on the aromatic ring. | researchgate.netresearchgate.net |

| Aromatic | Nucleophilic Aromatic Substitution | Nucleophile, Activating groups | Displacement of a leaving group by a nucleophile. | govtpgcdatia.ac.inmasterorganicchemistry.com |

| Furan | Electrophilic Formylation | n-BuLi, N-formylpiperidine | Introduction of a formyl group at the 3-position. | rsc.org |

| Furan | Nucleophilic Substitution | Strong nucleophiles | Substitution at the chlorine site of 3-chloro-5-methoxybenzofuran. | smolecule.com |

Formation of Chalcone (B49325) and Schiff Base Derivatives

The synthesis of chalcone and Schiff base derivatives of this compound introduces extended conjugated systems and imine functionalities, respectively, which are known to impart significant biological activities.

Chalcone Derivatives:

Chalcones are typically synthesized via the Claisen-Schmidt condensation, which involves the reaction of an acetophenone (B1666503) with an aromatic aldehyde in the presence of a base. ichem.mdresearchgate.netchemrevlett.comnih.gov For benzofuran-based chalcones, a key starting material is an acetylbenzofuran, such as 2-acetyl-7-methoxy benzofuran. researchgate.net This compound can be condensed with various aromatic aldehydes to produce a series of chalcone derivatives. researchgate.net The resulting chalcones, which are α,β-unsaturated ketones, serve as versatile intermediates for the synthesis of other heterocyclic compounds like pyrazolines. researchgate.net The interest in benzofuran-substituted chalcones stems from their potential as anticancer agents. rsc.org

Schiff Base Derivatives:

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. In the context of this compound, Schiff base derivatives can be prepared from a carbohydrazide intermediate. For example, 5-bromo-7-methoxybenzofuran-2-ethyl carboxylate can be converted to the corresponding hydrazide, which is then condensed with various aldehydes to form Schiff bases. researchgate.net The synthesis of Schiff bases derived from 3-(4-methoxyphenyl) acrylic acid and other related compounds has also been reported, highlighting the general applicability of this reaction. jmchemsci.com These reactions are often carried out under reflux in a suitable solvent like ethanol. researchgate.net The resulting Schiff bases can be used as ligands for the synthesis of metal complexes or evaluated for their biological activities. ekb.eg

Table 3: Synthesis of Chalcone and Schiff Base Derivatives

| Derivative Type | Key Intermediate | Reaction Type | Reactants | Product Class | Reference |

|---|---|---|---|---|---|

| Chalcone | 2-Acetyl-7-methoxy benzofuran | Claisen-Schmidt Condensation | Aromatic aldehydes | Benzofuran chalcones | researchgate.net |

| Chalcone | 1-(5-chloro-1-benzofuran-2-yl) ethanone | Claisen-Schmidt Condensation | Substituted aromatic aldehydes | 1-(5-chloro-1-benzofuran-2-yl) ethanone-substituted chalcones | researchgate.net |

| Schiff Base | 5-bromo-7-methoxy benzofuran-2-carbohydrazide | Condensation | Various aldehydes | Benzofuran-linked Schiff's bases | researchgate.net |

| Schiff Base | 3-chloro-6-methoxybenzo[b]thiophene-2-carbohydrazide | Condensation | Aldehydes | Schiff bases | jmchemsci.com |

Structure Activity Relationship Sar Studies of 7 Chloro 5 Methoxybenzofuran and Analogues

Impact of Halogen Substitution on Biological Activity

The introduction of halogen atoms, such as chlorine, bromine, and fluorine, into the benzofuran (B130515) structure has been shown to significantly modulate the biological properties of these compounds. nih.gov The nature, position, and number of halogen substituents can profoundly affect the potency and selectivity of their anticancer and antimicrobial activities. nih.govmdpi.com This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic halogen and a molecule's nucleophilic sites, thereby enhancing binding affinity. mdpi.com

Research indicates that the substitution of a halogen on a phenyl ring attached to the benzofuran core is generally beneficial for cytotoxic properties due to the hydrophobic and electron-donating nature of halogens. mdpi.com The position of the halogen is a critical determinant of its effect. For instance, maximum cytotoxic activities have often been recorded when a halogen atom is placed at the para position of an N-phenyl ring substituent. mdpi.com In a series of 5-chlorobenzofuran-2-carboxamides developed as allosteric modulators of the cannabinoid receptor type 1 (CB1), the presence of the chloro group was a key feature, with further substitutions on an N-phenethyl ring enhancing antiproliferative activity. nih.gov

In terms of antimicrobial activity, benzofuran derivatives with two bromo substituents have demonstrated increased potency compared to those with a single halogen. rsc.org Specifically, compounds with a bromo substituent on both the C-5 position of the benzofuran ring and the C-4 position of an attached phenyl ring exhibited excellent antibacterial activity. nih.gov Conversely, in some series of benzofuran derivatives, the introduction of halogen substituents resulted in no antimicrobial activity, highlighting the complexity of these relationships. nih.govrsc.org Studies have also shown that brominated benzofuran derivatives tend to be more cytotoxic than their chlorine-containing counterparts, a difference potentially attributable to variations in electronegativity, atomic radii, and molecular polarity. nih.gov

The position of the halogen on the benzofuran ring itself is also crucial. For example, a bromine atom attached to the methyl group at the C-3 position of the benzofuran ring resulted in remarkable cytotoxic activity against leukemia cells. mdpi.comnih.gov Furthermore, the presence of a chloro substituent on pyrazoline and pyrazole (B372694) moieties attached to a benzofuran scaffold has been found to increase antimicrobial activities. rsc.orgrsc.org

| Compound Series | Halogen Substituent and Position | Observed Biological Effect | Reference |

|---|---|---|---|

| N-phenyl benzofuran derivatives | Halogen at para position of N-phenyl ring | Enhanced cytotoxic activity | mdpi.com |

| 3-(bromomethyl)benzofuran derivative | Bromine on the C-3 methyl group | Significant cytotoxicity against leukemia cells | mdpi.comnih.gov |

| Benzofuran derivatives | Two bromo substituents (e.g., C-5 of benzofuran and C-4 of phenyl ring) | Excellent antibacterial activity | nih.gov |

| Benzofuran-pyrazolines | Chloro substituent on pyrazoline moiety | Increased antimicrobial activity | rsc.orgrsc.org |

| Halogenated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylates | Brominated derivatives | More cytotoxic than chlorine-containing derivatives | nih.gov |

Role of Methoxy (B1213986) and Hydroxyl Groups in Pharmacological Profiles

Methoxy (–OCH₃) and hydroxyl (–OH) groups are key functional groups that significantly influence the pharmacological profiles of benzofuran analogues. Their effects are highly dependent on their position on the benzofuran ring system. rsc.orgmdpi.com

The presence of a methoxy group at the C-6 position of the benzofuran ring has been associated with maximum inhibitory activity in some anticancer studies. rsc.org In contrast, a methoxy group at the C-4 position led to the least inhibitory activity. rsc.org Similarly, for 2-alkoxycarbonyl derivatives, the highest antiproliferative activity was observed when the methoxy group was located at the C-6 position. mdpi.com However, moving the methoxy group to the C-7 position has been shown to decrease activity in other series. mdpi.com The presence of a 7-methoxy group on N-(substituted phenyl)benzofuran-2-carboxamide derivatives was noted in compounds with antioxidant activity. rsc.org

Hydroxyl groups also play a critical role. In some series, the replacement of a phenolic hydroxyl group with another hydrogen-bond donor preserved cytotoxicity, whereas replacement with a hydrogen-bond acceptor altered the activity. mdpi.com The complete removal of the phenolic hydroxyl group was found to diminish the cytotoxic effects of the compounds. mdpi.com For antibacterial activity, hydroxyl substituents at the C-3 and C-4 positions resulted in good activity, while a hydroxyl group at the C-2 position did not impart an increase in activity. nih.gov Compounds bearing a hydroxyl group at C-6 have also demonstrated excellent antibacterial activities. nih.gov Conversely, in another study, compounds with a hydroxyl group at the C-4 position showed moderate antibacterial activity, and the methylation of this hydroxyl group led to reduced solubility and decreased antimicrobial abilities. rsc.orgrsc.org

The interplay between hydroxyl and methoxy groups is also significant. For instance, the introduction of a 3-hydroxy-4-methoxybenzylidene moiety into a benzofuran hydrazone derivative resulted in a decrease in antiproliferative activity compared to a 3-hydroxybenzylidene analogue. unife.it

| Functional Group & Position | Compound Series | Observed Biological Effect | Reference |

|---|---|---|---|

| 6-Methoxy | Benzofuran derivatives | Maximum anticancer inhibitory activity | rsc.org |

| 4-Methoxy | Benzofuran derivatives | Least anticancer inhibitory activity | rsc.org |

| 7-Methoxy | Benzofuran derivatives | Decreased anticancer activity compared to 6-methoxy | mdpi.com |

| Phenolic Hydroxyl | N-Methylpiperidine-based benzofurans | Essential for cytotoxicity; removal diminishes activity | mdpi.com |

| 4-Hydroxyl | 3-Methanone-benzofuran derivatives | Moderate antibacterial activity | rsc.orgnih.gov |

| 6-Hydroxyl | 3-Methanone-6-substituted-benzofuran derivatives | Excellent antibacterial activity | nih.gov |

Positional Effects of Substituents (e.g., C-2, C-5, C-6, C-7) on Efficacy and Selectivity

The efficacy and selectivity of benzofuran analogues are highly sensitive to the positioning of substituents on both the furan (B31954) and benzene (B151609) rings of the benzofuran core. mdpi.commdpi.com

C-2 Position: Substitutions at the C-2 position of the benzofuran ring are frequently cited as being crucial for cytotoxic activity. mdpi.comnih.gov Ester or heterocyclic ring substitutions at this position play a significant role in modulating the selectivity of these compounds towards cancer cells. mdpi.comnih.gov For instance, attaching a benzyl (B1604629) group at the second position of a benzoxazole (B165842) ring, which is part of a larger benzofuran derivative, showed remarkable antifungal activity. rsc.org

C-5 Position: The C-5 position is another key site for substitution. In one study, the introduction of an alkenyl substituent at the C-5 position of a benzofuran derivative led to higher cytotoxic potency compared to a similar compound without this feature. mdpi.com The presence of a chloro group at C-5 is a defining feature of 5-chlorobenzofuran-2-carboxamides, which have been explored for their antiproliferative activities. nih.gov

C-6 Position: The C-6 position has been identified as a critical site for influencing biological activity. As mentioned previously, a methoxy group at C-6 often leads to enhanced anticancer activity. rsc.orgmdpi.com Similarly, a hydroxyl group at C-6 has been shown to confer excellent antibacterial properties. nih.gov

C-7 Position: Substitutions at the C-7 position can also have a profound impact. For example, a methoxy group at C-7 resulted in lower anticancer activity compared to when it was placed at the C-6 position. mdpi.com In another series, benzofuran derivatives with triazolo-thiadiazine substituents at the C-7 position displayed good antimicrobial activity. rsc.org

The relative positioning of different substituents is also a key factor. A study on benzofuran derivatives with amino and methoxy groups found that changing the positions of these groups from C-5 amino/C-7 methoxy to C-5 methoxy/C-7 amino resulted in a reduction in activity. mdpi.com

Contribution of Peripheral Substituents (e.g., Benzyl, Pyrazoline) to Activity

Peripheral substituents attached to the core benzofuran structure are instrumental in defining the biological activity of the resulting compounds. These groups can influence factors such as steric hindrance, electronic properties, and binding interactions with biological targets.

Benzyl Group: The addition of a benzyl group can significantly impact activity. For instance, in a series of mammalian target of rapamycin (B549165) complex 1 (mTORC1) inhibitors, substituting a benzyl group with bulkier amine-containing groups enhanced cytotoxicity. mdpi.com In another context, the presence of a 2-bromobenzyl substituent at the 3-position of an imidazole (B134444) ring attached to a benzofuran was identified as an important group for modulating antitumor activity. mdpi.com

Pyrazoline and Pyrazole Moieties: Pyrazoline and pyrazole rings are common peripheral substituents in bioactive benzofuran derivatives. SAR studies have revealed that the presence of a chloro substituent on these heterocyclic rings increases the antimicrobial activities of the compounds. rsc.orgrsc.org The introduction of substituted anilines into a pyrazole ring attached to a benzofuran has also been shown to enhance antibacterial activity. rsc.org

The type and position of these peripheral groups can fine-tune the biological effects. For example, in a series of benzofuran-based pyrazole derivatives, those with p-chloro and p-fluoro substituents on a 1-substituted phenyl ring showed excellent activity against P. aeruginosa and E. coli. rsc.org

Analysis of Steric and Electronic Effects on Receptor Binding

The interaction of benzofuran analogues with their biological targets is governed by a combination of steric and electronic effects. The size, shape, and electronic distribution of the molecule dictate its ability to fit into a receptor's binding pocket and form favorable interactions.

Steric Effects: The steric bulk of substituents can either enhance or hinder biological activity. In a series of mu opioid receptor (MOR) ligands based on a benzofuran scaffold, the bulkiness of substituents at the 3'-position of the benzofuran ring played a role in their functional activity. nih.gov Small substituents like bromine and chlorine led to MOR agonists, while bulkier groups like phenyl and pyridine (B92270) resulted in compounds with lower efficacy. nih.gov Similarly, in another study, it was found that the 5-HT₂A receptor is more tolerant of steric bulk in the region that interacts with the 5-oxygen function of the ligand. nih.gov

Electronic Effects: The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, are also critical. Electron-withdrawing groups on the benzofuran ring and electron-donating groups on a para position of an aromatic side chain have been shown to result in good activity. rsc.org In some cases, the introduction of strong electron-withdrawing or electron-donating groups can lead to a decrease in activity. mdpi.com The hydrophobic and electron-donating nature of halogens is considered beneficial for enhancing the cytotoxic properties of benzofurans. mdpi.com Theoretical studies on benzofuran derivatives have indicated that electron-withdrawing groups can decrease bond dissociation enthalpies, while electron-donating groups are helpful to decrease ionization potential, both of which can influence antioxidant activity. scholarena.com

The interplay between steric and electronic effects is crucial. For instance, in a series of hallucinogenic phenethylamine (B48288) analogues with constrained benzofuran rings, the primary factors influencing activity and potency were identified as the steric-electronic effects of the heterocyclic moieties at the 2 and 5 positions. nih.gov

Biological Activities and Mechanistic Investigations

Anti-Cancer and Anti-Proliferative Mechanisms

Benzofuran-based compounds have been shown to exert anti-tumor effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and interference with critical cell signaling pathways. researchgate.net The substitution pattern on the benzofuran (B130515) ring, including the placement of halogen and methoxy (B1213986) groups, is a critical determinant of biological activity. mdpi.comnih.gov

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

The induction of apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells. aging-us.com Dysregulation of apoptosis is a hallmark of cancer, allowing for unchecked cell proliferation. aging-us.com Compounds that can reactivate these cell death pathways are considered promising therapeutic candidates. frontiersin.org

Derivatives of 7-methoxybenzofuran (B1297906) have demonstrated the ability to induce apoptosis and inhibit the proliferation of cancer cells. For instance, the flavone (B191248) derivative 5,7-dimethoxyflavone (B190784) has been shown to reduce the viability of HepG2 liver cancer cells by triggering the production of reactive oxygen species (ROS), arresting the cell cycle, and ultimately inducing apoptosis. nih.gov The process of apoptosis is often mediated by a cascade of enzymes called caspases. nih.gov In some cancer cell lines, such as MCF-7 breast cancer cells, apoptosis can be induced through caspase-8 activation, independent of caspase-3. nih.gov This induction can be linked to the upregulation of tumor suppressor genes like p53 and p21. nih.gov Studies on various benzofuran derivatives have confirmed their ability to induce apoptosis and inhibit cell growth in a variety of cancer cell lines. mdpi.comnih.gov

Modulation of Tubulin Polymerization and Colchicine (B1669291) Binding

Microtubules are essential components of the cellular cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport. cytoskeleton.com Their dynamic nature, involving polymerization and depolymerization of α/β-tubulin heterodimers, makes them an attractive target for anti-cancer drugs. cytoskeleton.comfrontiersin.org Molecules that interfere with microtubule dynamics can arrest cells in the mitotic phase of the cell cycle, leading to cell death. mdpi.com

The colchicine-binding site on β-tubulin is a key target for many small molecule inhibitors. frontiersin.orgresearchgate.net Binding to this site prevents the polymerization of tubulin into microtubules. mdpi.com Combretastatin A-4 (CA-4) is a potent natural product that acts as a colchicine-binding site inhibitor. frontiersin.org Numerous synthetic compounds, including benzofuran derivatives, have been designed to mimic the action of CA-4. researchgate.net

Research has shown that the substitution pattern on the benzofuran ring significantly influences its interaction with the colchicine-binding site. Molecular modeling studies suggest that while a methoxy group at the C-6 position is well-accommodated, substituents at the C-4, C-5, or C-7 positions can be harder to fit within the colchicine-binding pocket. cardiff.ac.uk However, other studies on 2-(3′,4′,5′-trimethoxybenzoyl)-3-amino benzofuran derivatives found that compounds with a 7-methoxy group, such as (3-Amino-7-methoxybenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone, were effective inhibitors of tubulin polymerization. nih.gov Specifically, certain 7-methoxybenzo[b]furan derivatives have been identified as potent inhibitors of tubulin assembly, binding to the colchicine site and causing cell cycle arrest followed by apoptosis. cardiff.ac.uk For example, compound 3g (2-methoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-6-methoxybenzo[b]furan) was found to be a potent inhibitor of tubulin assembly with an IC₅₀ of 1.1 μM. cardiff.ac.uk Another derivative, 5i (2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furan), also strongly inhibited tubulin polymerization with an IC₅₀ value of 0.9 μM and potently inhibited the binding of [³H]colchicine to tubulin. nih.gov

In Vitro Cytotoxicity Assessments against Specific Cell Lines

The anti-cancer potential of 7-Chloro-5-methoxybenzofuran derivatives is further evidenced by their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting biological processes, including cell growth.

Numerous studies have evaluated the in vitro cytotoxicity of benzofuran derivatives. For example, a series of 2-alkoxycarbonyl-3-(3',4',5'-trimethoxyanilino)benzo[b]furans demonstrated significant antiproliferative activity, with the position of the methoxy group on the benzofuran ring being a key determinant. mdpi.com Derivatives with a methoxy group at the C-6 position showed the highest activity, with IC₅₀ values in the nanomolar range against several cell lines. mdpi.com Halogenation of the benzofuran ring has also been shown to increase cytotoxic activity. nih.gov

The table below summarizes the cytotoxic activity of various benzofuran derivatives against a panel of human cancer cell lines.

| Compound/Derivative | Cell Line | IC₅₀ (µM) | GI₅₀ (µM) | Reference |

| Compound 1 (Halogenated benzofuran) | K562 (Leukemia) | 5 | ND | nih.gov |

| HL60 (Leukemia) | 0.1 | ND | nih.gov | |

| Compound 9 (1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine) | SQ20B (Head and Neck) | 0.46 | ND | mdpi.com |

| Compound 3g (2-methoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-6-methoxybenzo[b]furan) | Various | 0.0003 - 0.027 | ND | mdpi.com |

| Compound 4a (1H-benzofuro[3,2-c]pyrazole derivative) | A549 (Lung) | ND | 0.19 | mdpi.com |

| K562 (Leukemia) | ND | 0.26 | mdpi.com | |

| Compound 5b (Pyrazole derivative) | K562 (Leukemia) | ND | 0.021 | mdpi.com |

| A549 (Lung) | ND | 0.69 | mdpi.com | |

| Flavone 3c | MCF-7 (Breast) | 6.96 | ND | researchgate.net |

| A549 (Lung) | 6.42 | ND | researchgate.net | |

| ND: Not Determined |

Antimicrobial Properties

Benzofuran and its derivatives are recognized for their broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi. derpharmachemica.comresearchgate.net This activity makes them promising candidates for the development of new antimicrobial agents. researchgate.net

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of 7-methoxybenzofuran have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. Studies on pyrazoline derivatives of 7-methoxybenzofuran showed that compounds with chloro-substituents on the phenyl ring exhibited good activity against E. coli (Gram-negative) and B. subtilis (Gram-positive), comparable to the standard drug ciprofloxacin. researchgate.net

Similarly, Schiff bases derived from 5-bromo-7-methoxy-benzofuran showed moderate to good antibacterial activity against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Pseudomonas aeruginosa and Escherichia coli. researchgate.net The presence of halogen atoms and methoxy groups on the core structure is often associated with potent antibacterial activity. mdpi.com

The table below presents the antibacterial activity of selected benzofuran derivatives.

| Compound/Derivative | Bacterial Strain | Activity Level | Reference |

| 7-Methoxy benzofuran pyrazoline derivatives (with p-chloro on phenyl ring) | E. coli (Gram -) | Good | researchgate.net |

| B. subtilis (Gram +) | Good | researchgate.net | |

| 5-Bromo-7-methoxy-benzofuran Schiff bases | S. aureus (Gram +) | Good to Moderate | researchgate.net |

| B. subtilis (Gram +) | Good to Moderate | researchgate.net | |

| P. aeruginosa (Gram -) | Good to Moderate | researchgate.net | |

| E. coli (Gram -) | Good to Moderate | researchgate.net | |

| 2-chloro-5-(7-methoxy-benzofuran-2-yl)- derpharmachemica.comresearchgate.netmdpi.comoxadiazole (Compound 5) | S. aureus (Gram +) | Potent | derpharmachemica.com |

| B. subtilis (Gram +) | Potent | derpharmachemica.com | |

| K. pneumoniae (Gram -) | Potent | derpharmachemica.com | |

| E. coli (Gram -) | Potent | derpharmachemica.com |

Antifungal Efficacy

The antifungal potential of benzofuran derivatives has also been a subject of investigation. Research on various synthesized benzofuran compounds, including those with a 7-methoxy substitution, has shown a range of activities against fungal pathogens. derpharmachemica.comresearchgate.netijpsonline.com

For instance, a study on oxadiazole and pyrazole (B372694) derivatives incorporating a 7-methoxybenzofuran moiety screened the compounds for antifungal activity. derpharmachemica.com In this study, one of the oxadiazole derivatives demonstrated superior antifungal activity compared to its antibacterial effect. derpharmachemica.com However, in another study involving Schiff bases of 5-bromo-7-methoxy-benzofuran, the compounds were found to be inactive against the tested fungal species. researchgate.net This highlights that specific structural features are crucial for determining antifungal efficacy.

Anti-inflammatory and Analgesic Activities

Derivatives of 7-methoxybenzofuran have demonstrated notable anti-inflammatory and analgesic potential. derpharmachemica.comresearchgate.net Studies on pyrazoline derivatives of 2-acetyl-7-methoxy benzofuran have shown significant anti-inflammatory effects. researchgate.net For instance, in carrageenan-induced rat paw edema, a standard model for acute inflammation, certain synthesized compounds exhibited substantial inhibition of edema volume. researchgate.netptfarm.plnih.gov Specifically, compounds designated as 4g and 5m showed 83.89% and 80.49% inhibition, respectively, which is comparable to the standard anti-inflammatory drug ibuprofen (B1674241) (91.93% inhibition). researchgate.net Other derivatives, such as compounds 4k and 5h, also displayed moderate anti-inflammatory activity with 72.79% and 59.57% inhibition, respectively. researchgate.net

In addition to anti-inflammatory effects, analgesic properties have also been observed. The writhing test, which assesses pain by inducing abdominal constrictions with acetic acid, is a common method for evaluating peripheral analgesic activity. ptfarm.pl Some synthesized oxadiazole and pyrazole derivatives of 7-methoxy-benzofuran-2-carboxylic acid hydrazide were found to significantly reduce the number of writhes in mice. derpharmachemica.com Compounds 5 (2-chloro-5-(7-methoxy-benzofuran-2-yl)- rsc.orgwehi.edu.augoogle.comoxadiazole) and 7 showed the highest analgesic activity in this model. derpharmachemica.com

Table 1: Anti-inflammatory Activity of 7-Methoxybenzofuran Pyrazoline Derivatives

| Compound | Percentage Inhibition of Edema Volume (%) |

| 4g | 83.89 |

| 5m | 80.49 |

| 4k | 72.79 |

| 5h | 59.57 |

| Ibuprofen (Standard) | 91.93 |

Data sourced from a study on the anti-inflammatory activity of 7-methoxybenzofuran pyrazoline derivatives. The table displays the percentage inhibition of edema volume for selected compounds compared to the standard drug, ibuprofen. researchgate.net

Antioxidant Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. biomolther.org Benzofuran derivatives, including those with a 7-methoxy substitution, have been investigated for their antioxidant capabilities. researchgate.netbiomolther.org

A study on 7-methoxy benzofuran pyrazoline derivatives revealed that several compounds exhibited excellent antioxidant activity when compared to the standard antioxidant, ascorbic acid. researchgate.net Specifically, compounds 4g, 4h, 4k, 4m, 5g, 5h, 5k, and 5m demonstrated strong radical scavenging properties. researchgate.net Another study involving oxadiazole and pyrazole derivatives of 7-methoxy-benzofuran-2-carboxylic acid hydrazide also reported moderate to good antioxidant activity. derpharmachemica.com In the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, a compound bearing a chlorine atom (compound 5) and another with a hydroxyl group (compound 7) showed the highest activity with IC50 values of 61.97 ± 1.09 µM and 62.49 ± 1.54 µM, respectively. derpharmachemica.com While these values indicate moderate activity, they were significantly different from the potent antioxidant ascorbic acid (IC50 of 12.10 ± 0.51 µM). derpharmachemica.com

Table 2: Antioxidant Activity of 7-Methoxybenzofuran Derivatives (ABTS Assay)

| Compound | IC50 (µM) |

| Compound 5 (chloro derivative) | 61.97 ± 1.09 |

| Compound 7 (hydroxyl derivative) | 62.49 ± 1.54 |

| Ascorbic Acid (Standard) | 12.10 ± 0.51 |

This table presents the IC50 values from an ABTS radical scavenging assay for two derivatives of 7-methoxy-benzofuran-2-carboxylic acid hydrazide, highlighting their antioxidant potential in comparison to ascorbic acid. derpharmachemica.com

Modulation of Specific Biological Targets and Pathways

The voltage-gated potassium channel Kv1.3 is a key regulator of T-lymphocyte activation and is considered a significant target for immunomodulatory therapies for autoimmune diseases. wehi.edu.aunih.govfrontiersin.orgmdpi.com Blockade of Kv1.3 channels can suppress the proliferation of effector memory T cells, which are implicated in various autoimmune conditions. wehi.edu.aumdpi.com

Research into khellinone (B1209502), a natural product, and its derivatives has led to the discovery of new classes of Kv1.3 blockers. wehi.edu.au Modifications at the 4- or 7-position of the khellinone scaffold, which shares structural similarities with the benzofuran core, have yielded potent inhibitors. wehi.edu.au Specifically, benzyl (B1604629) derivatives with chloro, bromo, methoxy, and nitro substitutions have been shown to inhibit Kv1.3 with submicromolar potencies. wehi.edu.au For example, 5-acetyl-4-(4'-chloro)benzyloxy-6-hydroxy-7-methoxybenzofuran (11m) and 5-acetyl-7-(4'-bromo)benzyloxy-6-hydroxy-4-methoxybenzofuran (14m) block Kv1.3 with EC50 values of 480 nM and 400 nM, respectively. wehi.edu.au These compounds demonstrate moderate selectivity over other Kv1 family channels and have been shown to suppress human T cell proliferation at low micromolar concentrations without cytotoxicity. wehi.edu.au

Calcium release-activated calcium (CRAC) channels are crucial for store-operated calcium entry in various cells, including immune cells, a process vital for T-cell activation and other cellular functions. google.comnih.govnih.govmdpi.com The CRAC channel complex involves key proteins like STIM1 and Orai1. nih.govmdpi.com Modulation of this channel and the resulting intracellular calcium signals represents a therapeutic strategy for inflammatory and other diseases. google.comgoogle.com

While direct studies on this compound are limited in this context, the broader class of benzofuran derivatives has been investigated as modulators of intracellular calcium. google.com Compounds that can modulate the activity or interaction of proteins within the CRAC channel complex are of significant interest. google.com The modulation of intracellular calcium levels is a key mechanism that underlies the immunomodulatory effects observed with some Kv1.3 channel blockers, as calcium signaling is intricately linked to T-cell activation. nih.gov

Bacterial efflux pumps are membrane proteins that actively extrude antibiotics from the cell, contributing significantly to multidrug resistance. nih.govhilarispublisher.comjabonline.infrontiersin.org The NorA efflux pump in Staphylococcus aureus is a well-known example. nih.govnih.gov Inhibitors of these pumps can restore the efficacy of existing antibiotics. hilarispublisher.comjabonline.in

Research has explored various chemical scaffolds, including those related to benzofurans, for their ability to inhibit efflux pumps. nih.gov For instance, pyrazolo[4,3-c] wehi.edu.aubiomolther.orgbenzothiazine 5,5-dioxide derivatives have been studied as NorA inhibitors. nih.gov The presence of specific substitutions, such as a para-chloro phenyl moiety, was found to be crucial for the inhibitory activity against the NorA efflux pump. nih.gov This highlights the potential for substituted benzofuran-like structures to act as efflux pump inhibitors, a strategy to combat antibiotic resistance.

The versatile benzofuran core has been associated with a wide spectrum of other biological activities. rsc.org

Anthelmintic Activity: There is a growing need for new anthelmintic drugs due to increasing resistance. mdpi.combiorxiv.org While specific data on this compound is not prominent, benzofuran derivatives have been generally noted for their potential in this area. derpharmachemica.com

Anti-HIV Activity: The search for novel anti-HIV agents is ongoing. researchgate.netmdpi.comup.ac.zafrontiersin.orgnih.gov Benzofuran derivatives have been synthesized and evaluated as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net Some microbial natural products containing a benzofuran-related isobenzofuran (B1246724) structure have demonstrated anti-HIV activity. mdpi.com

Anti-Diabetic Activity: Phytochemicals, including various heterocyclic compounds, are being investigated for their anti-diabetic properties. njppp.comnih.govscielo.br Benzofuran derivatives have been reported to possess antihyperglycemic activity, suggesting their potential as leads for new anti-diabetic agents. derpharmachemica.comnih.gov

Anti-Tuberculosis Activity: With the rise of multidrug-resistant tuberculosis, new therapeutic agents are urgently needed. nih.govnih.govmdpi.comscirp.org Benzofuran-oxadiazole conjugates have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. researchgate.net Compounds with chloro and bromo substitutions on the benzofuran ring showed significant activity, indicating that halogenated benzofurans could be a promising avenue for the development of new anti-TB drugs. researchgate.net

Anti-Viral Activity: Beyond HIV, benzofuran derivatives have shown potential against other viruses. rsc.orgacs.orggoogle.commdpi.com For example, certain benzofuran compounds have been investigated for their activity against the Hepatitis C virus. rsc.orggoogle.com

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. They provide insights into electronic structure, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analyses

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). An FMO analysis for 7-Chloro-5-methoxybenzofuran would identify the regions of the molecule most likely to participate in chemical reactions.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). This map is invaluable for predicting sites for electrophilic and nucleophilic attack and understanding non-covalent interactions like hydrogen bonding. For this compound, an MEP analysis would highlight the electrostatic character of the chloro, methoxy (B1213986), and benzofuran (B130515) ring systems. While studies on other benzofuran derivatives have utilized these methods, specific FMO and MEP analyses for this compound have not been published.

Molecular Docking and Simulation Studies

These computational techniques are crucial in drug discovery and materials science for predicting how a molecule interacts with a target protein or how it behaves over time.

Prediction of Ligand-Target Binding Affinities and Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target receptor. This technique is essential for estimating the binding affinity and understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. While molecular docking has been applied to various benzofuran and chloro-substituted compounds to explore their potential as therapeutic agents, there are no available docking studies featuring this compound against any biological target.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a detailed view of a molecule's motion and conformational changes over time at an atomic level. By simulating the interactions between the atoms of the molecule and its environment (e.g., a solvent), MD can reveal stable conformations, flexibility, and the dynamic behavior of the molecule. Such an analysis for this compound would be useful for understanding its structural dynamics, but no specific MD simulation studies for this compound have been reported in the literature.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) for Binding Energy Prediction

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous computational methods used to calculate the relative binding free energies of ligands to a target protein. These "alchemical" free energy calculations provide highly accurate predictions of binding affinity, making them valuable tools in lead optimization during drug discovery. Due to the lack of initial docking studies or identified biological targets for this compound, the more computationally intensive FEP and TI methods have not been applied to this compound.

In Silico Screening and Drug Likeness Predictions

In silico screening and the prediction of drug-likeness are foundational steps in computational drug discovery. These processes utilize software to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound, alongside its potential to bind to specific biological targets. For a molecule to be considered a viable drug candidate, it typically must exhibit favorable characteristics in these computational models, such as adhering to established criteria like Lipinski's Rule of Five.

While numerous studies apply these techniques to libraries of benzofuran derivatives, specific data sets and detailed findings for this compound are not readily found in peer-reviewed research. The following sections outline the established computational approaches that could be applied to this compound, though specific results are not available.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process involves the use of docking programs that predict the preferred orientation of a ligand when bound to a target, forming a stable complex. The strength of this interaction is estimated using a scoring function, which calculates a binding energy. Compounds with the best scores are then selected for further investigation.

Although this methodology is widely applied to various benzofuran scaffolds to explore their potential against targets like cancer-related enzymes, specific virtual screening studies detailing the performance of this compound against any particular biological target have not been identified in the surveyed literature.

Following the identification of initial "hits" from virtual screening, computational chemistry plays a crucial role in lead generation and optimization. This phase involves modifying the chemical structure of a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties. Computational models are used to predict how structural changes will affect binding affinity and drug-likeness parameters. This iterative process of design, prediction, and synthesis helps in developing a lead compound with an optimal profile for clinical testing.

The application of these lead optimization strategies to the this compound scaffold is a theoretical possibility. However, without initial screening data or identified biological targets, specific computational optimization studies for this compound are not present in the available scientific record.

Role in Drug Discovery and Lead Optimization Paradigms

Hit-to-Lead Identification and Refinement Strategies

The initial phase of drug discovery, hit-to-lead (H2L), focuses on identifying promising compounds from large screening libraries and refining them into a more manageable number of "lead" series. pion-inc.comnih.gov A benzofuran (B130515) core might be identified as a hit due to its ability to form key interactions with a biological target.

The 7-chloro and 5-methoxy substituents on the benzofuran ring would play a crucial role from the very beginning. The methoxy (B1213986) group, an electron-donating group, can influence the electronic properties of the aromatic system and participate in hydrogen bonding. youtube.com The chloro group, a halogen, can engage in halogen bonding—an attractive interaction with nucleophilic sites on a protein—which can significantly improve binding affinity. nih.gov Furthermore, the lipophilicity added by the chloro group can affect how the compound interacts with hydrophobic pockets in the target protein. mdpi.com

Refinement strategies would involve synthesizing analogues to probe these interactions. For instance, moving the positions of the chloro and methoxy groups around the ring would help to build a structure-activity relationship (SAR) profile, clarifying the importance of the 7- and 5-positions for biological activity. nih.govmdpi.com

Lead Optimization Methodologies for Enhancing Potency and Selectivity

Once a lead compound is identified, the lead optimization (LO) phase aims to enhance its potency against the intended target and its selectivity over other related targets to minimize side effects. biosolveit.de For a lead compound containing the 7-Chloro-5-methoxybenzofuran core, several methodologies would be employed.

Structure-based drug design would be a key strategy. If the 3D structure of the target protein is known, computational tools can be used to visualize how the 7-chloro and 5-methoxy groups fit into the binding pocket. nih.gov This allows for rational design of modifications. For example, if the 7-chloro group is near an unexplored hydrophobic pocket, chemists might replace it with a larger halogen like bromine to improve hydrophobic interactions. nih.gov

SAR studies are fundamental to this process. mdpi.com Research on various benzofuran derivatives has shown that the type and position of substituents are critical for activity. For example, in some anticancer derivatives, a methoxy group at the C-6 position was found to be more potent than at the C-7 position. mdpi.com Similarly, halogenation is often beneficial, with the position of the halogen being a critical determinant of biological activity. mdpi.comnih.gov

Table 1: Representative Structure-Activity Relationship (SAR) Insights for Substituted Benzofurans

| Position of Substitution | Substituent Type | General Effect on Activity | Reference |

| C-2 | Heterocyclic rings | Often crucial for cytotoxic activity | mdpi.com |

| C-3 | Methyl group | Can significantly increase antiproliferative activity | mdpi.com |

| C-5 | Methoxy group | Can enhance antiproliferative activity | mdpi.com |

| C-6 | Methoxy group | Showed higher activity than C-7 methoxy in some studies | mdpi.com |

| C-7 | Methoxy group | Less potent than C-6 methoxy in some anticancer studies | mdpi.com |

| Benzene (B151609) Ring | Halogen (e.g., Chloro) | Generally increases cytotoxic and antimicrobial activity | mdpi.comrsc.org |

This table is a generalized summary from various studies and the specific effects can be target-dependent.

Strategies for Improving Chemical and Metabolic Stability

A successful drug needs to be stable enough to survive in the body and reach its target. Metabolic stability refers to a compound's resistance to being broken down by metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes in the liver. numberanalytics.comsrce.hr Poor metabolic stability can lead to rapid clearance from the body or the formation of toxic metabolites. numberanalytics.com

The substituents on the this compound scaffold are critical in determining its metabolic fate. Aromatic rings are often susceptible to oxidation by CYP enzymes. The positions of the chloro and methoxy groups can influence this process. A common strategy to improve metabolic stability is to block sites of metabolism. acs.org For instance, if a specific carbon on the benzofuran ring is identified as a "metabolic soft spot," placing a halogen like the chloro group at or near that position can prevent oxidation.

The methoxy group can also be a site of metabolism itself, through a process called O-demethylation. The rate of this metabolism can be influenced by the surrounding groups. Medicinal chemists might explore replacing the methoxy group with other functionalities, like a difluoromethoxy group, to block this metabolic pathway while retaining desirable electronic properties. While direct studies on this compound are limited, research on related heterocycles shows that such modifications can significantly improve metabolic half-life. acs.org

Structural Simplification in Lead Optimization

During lead optimization, compounds can sometimes become overly large and complex, a phenomenon termed "molecular obesity." core.ac.uk This can lead to poor pharmacokinetic properties. Structural simplification is a strategy to trim down a complex lead molecule to its essential pharmacophore—the core structural features required for biological activity. core.ac.uk

If a large, complex lead compound contains the this compound moiety, and this core is determined to be essential for binding, simplification efforts would focus on other parts of the molecule. Unnecessary chains or ring systems attached to the benzofuran core might be removed or simplified. The goal is to create a smaller, synthetically more accessible molecule with improved drug-like properties, without losing potency. core.ac.uk This strategy has been successfully applied to many natural products and complex synthetic leads to generate clinical candidates.

Development of Novel Therapeutic Agents Based on the Benzofuran Scaffold

The benzofuran scaffold is a component of numerous natural products and synthetic drugs with a wide range of therapeutic applications. researchgate.netrsc.org These include anticancer, antimicrobial, antifungal, anti-inflammatory, and antiarrhythmic agents. mdpi.comrsc.org

Anticancer Agents: Many benzofuran derivatives have shown potent activity against various cancer cell lines. biogecko.co.nz The substitution pattern, including the presence of methoxy and halogen groups, has been shown to be critical for their cytotoxic effects. mdpi.commdpi.com

Antimicrobial Agents: Benzofuran-based compounds have been developed as potent antibacterial and antifungal agents. rsc.org Structure-activity relationship studies have revealed that halogen substituents on the benzofuran ring are often essential for antimicrobial activity. rsc.org

Other Therapeutic Areas: The well-known antiarrhythmic drug Amiodarone contains a benzofuran core, highlighting the scaffold's importance in cardiovascular medicine. rsc.org Derivatives are also explored for neurological disorders and as adenosine (B11128) receptor antagonists. nih.gov

While a specific marketed drug based on the this compound structure is not documented, the established and diverse biological activities of the benzofuran scaffold underscore its vast potential. The unique electronic and steric properties conferred by the 7-chloro and 5-methoxy substituents make this specific scaffold a compelling starting point for the design of new therapeutic agents across various disease areas.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms. chegg.com The chemical shifts (δ) in an NMR spectrum are indicative of the electronic environment of each nucleus, providing valuable structural information. chegg.com

While specific experimental ¹H and ¹³C NMR data for 7-Chloro-5-methoxybenzofuran were not found in the provided search results, analysis of related benzofuran (B130515) structures allows for the prediction of expected spectral characteristics. For instance, in derivatives of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid, the methoxy (B1213986) group (OMe) protons typically appear as a singlet around 3.82 ppm in the ¹H NMR spectrum. beilstein-journals.org The aromatic protons of the benzofuran moiety exhibit complex splitting patterns in the aromatic region of the spectrum. beilstein-journals.org

For a definitive structural assignment of this compound, acquiring experimental ¹H and ¹³C NMR spectra would be essential. These spectra can be compared against predicted data from NMR databases and simulation software for verification. uni-koeln.de

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Methoxy (OCH₃) | ~3.8 - 4.0 | Singlet |

| Aromatic (C2-H) | ~6.7 - 6.9 | Doublet |

| Aromatic (C3-H) | ~7.5 - 7.7 | Doublet |

| Aromatic (C4-H) | ~7.0 - 7.2 | Doublet |

| Aromatic (C6-H) | ~6.8 - 7.0 | Doublet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~103 - 106 |

| C3 | ~145 - 148 |

| C3a | ~120 - 123 |

| C4 | ~112 - 115 |

| C5 | ~155 - 158 |

| C6 | ~100 - 103 |

| C7 | ~130 - 133 |

| C7a | ~150 - 153 |

| Methoxy (OCH₃) | ~55 - 57 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com IR spectroscopy measures the absorption of infrared radiation by molecules, which induces changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light resulting from changes in molecular polarizability. edinst.comphotothermal.com

For this compound, characteristic IR absorption bands would be expected for the C-O-C stretching of the furan (B31954) ring and the methoxy group, as well as C-H and C=C stretching vibrations of the aromatic system. The C-Cl stretching vibration would also be present. While specific experimental data for the target compound is not available, analysis of related structures, such as 3-chloro-4-methoxybenzaldehyde, shows characteristic bands for C=O stretching and C-H aldehydic stretching, providing a reference for interpreting the spectra of similar compounds. nih.gov

Interactive Data Table: Expected IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch (Methoxy) | 2950 - 2850 | 2950 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| C-O-C Stretch (Ether) | 1275 - 1200 | 1275 - 1200 |

| C-O-C Stretch (Furan) | 1100 - 1000 | 1100 - 1000 |

| C-Cl Stretch | 800 - 600 | 800 - 600 |

Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates chemical mixtures and identifies the components at a molecular level. niscpr.res.in The gas chromatograph separates the components of a sample, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing the molecular weight and fragmentation pattern of the compound. derpharmachemica.com

For this compound (C₉H₇ClO₂), the expected molecular ion peak [M]⁺ would correspond to its molecular weight. The presence of a chlorine atom would result in a characteristic isotopic pattern, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. The fragmentation pattern would provide further structural information by showing the loss of specific fragments, such as the methoxy group (·OCH₃) or a chlorine atom (·Cl). While direct GC-MS data for this compound is not available in the provided results, analysis of related benzofuran derivatives confirms the utility of this technique in their characterization. derpharmachemica.com

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (relative to ¹²C, ³⁵Cl) | Description |

| [M]⁺ | 182.0 | Molecular Ion |

| [M+2]⁺ | 184.0 | Isotopic peak due to ³⁷Cl |

| [M-CH₃]⁺ | 167.0 | Loss of a methyl radical |

| [M-OCH₃]⁺ | 151.0 | Loss of a methoxy radical |

| [M-Cl]⁺ | 147.0 | Loss of a chlorine radical |

| [M-CO]⁺ | 154.0 | Loss of carbon monoxide |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. du.edu.egelte.hu The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure, particularly the extent of conjugation. utoronto.ca

Aromatic compounds like this compound exhibit characteristic π to π* electronic transitions. up.ac.za The benzofuran ring system, being a conjugated aromatic system, is expected to show strong absorption in the UV region. Substituents on the aromatic ring, such as the chloro and methoxy groups, can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts). du.edu.eg The presence of these auxochromes influences the electronic transitions within the chromophore. vscht.cz While specific UV-Vis data for this compound is not detailed in the search results, related benzofuran structures are known to absorb in the UV range. utoronto.ca

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax (nm) | Chromophore |

| π → π | ~250 - 260 | Benzene (B151609) ring of benzofuran |

| π → π | ~280 - 290 | Benzofuran system |

| n → π* | ~310 - 320 | Non-bonding electrons of oxygen |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.